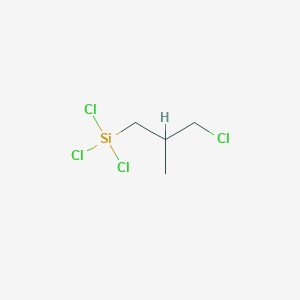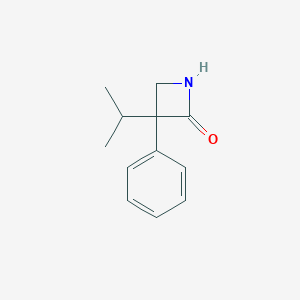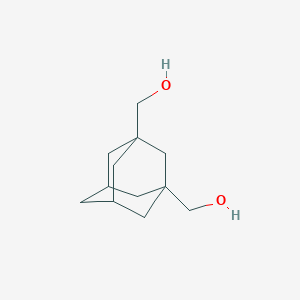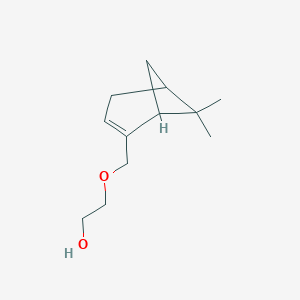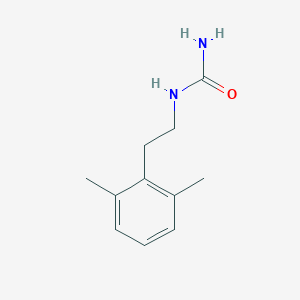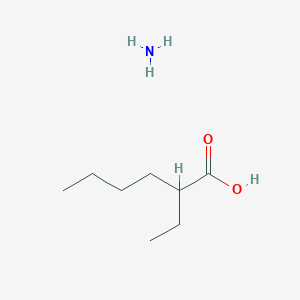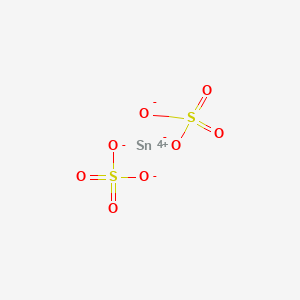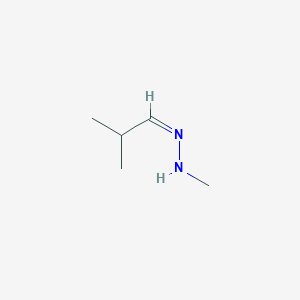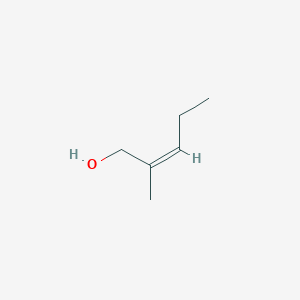
2-Penten-1-ol, 2-methyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Penten-1-ol, 2-methyl-, (Z)- is a chemical compound that belongs to the family of unsaturated alcohols. It is commonly known as (Z)-2-methyl-2-penten-1-ol and is used in various scientific research applications. This compound has a unique structure and properties that make it useful in different fields of research.
Mechanism Of Action
The mechanism of action of (Z)-2-methyl-2-penten-1-ol is not yet fully understood. However, it is believed that it acts as a nucleophile in various chemical reactions. It can also undergo oxidation and reduction reactions, leading to the formation of different products.
Biochemical And Physiological Effects
(Z)-2-methyl-2-penten-1-ol has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it useful in the treatment of various diseases. It has also been found to have antimicrobial properties, making it useful in the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using (Z)-2-methyl-2-penten-1-ol in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for an extended period. However, one of the limitations of using this compound is that it can be challenging to handle due to its reactive nature.
Future Directions
There are various future directions for the research on (Z)-2-methyl-2-penten-1-ol. One of the significant areas of research is the development of new synthetic routes for the production of this compound. Another area of research is the study of its mechanism of action and its potential use in the treatment of various diseases. Additionally, there is a need for further research on the safety and toxicity of this compound.
In conclusion, (Z)-2-methyl-2-penten-1-ol is a useful compound in scientific research due to its unique structure and properties. It has various applications in organic synthesis, and its biochemical and physiological effects make it useful in the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of (Z)-2-methyl-2-penten-1-ol involves the reaction of 2-methyl-1-butene with formaldehyde in the presence of a catalyst. The reaction leads to the formation of (Z)-2-methyl-2-penten-1-ol, which can be isolated and purified using various techniques.
Scientific Research Applications
(Z)-2-methyl-2-penten-1-ol has been extensively used in scientific research for various applications. One of the significant applications is in the field of organic synthesis. It is used as a building block for the synthesis of various organic compounds, such as chiral ligands, natural products, and pharmaceuticals.
properties
CAS RN |
16958-20-6 |
|---|---|
Product Name |
2-Penten-1-ol, 2-methyl-, (Z)- |
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(Z)-2-methylpent-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4- |
InChI Key |
KIKXGIRAIYTCRB-XQRVVYSFSA-N |
Isomeric SMILES |
CC/C=C(/C)\CO |
SMILES |
CCC=C(C)CO |
Canonical SMILES |
CCC=C(C)CO |
synonyms |
(Z)-2-Methyl-2-penten-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



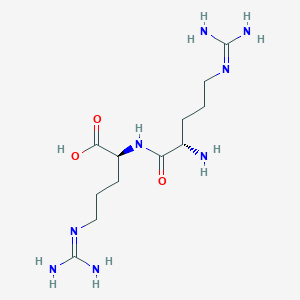
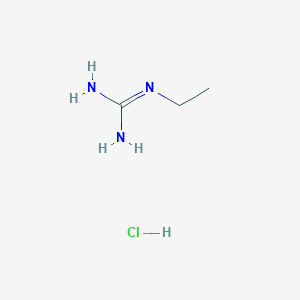
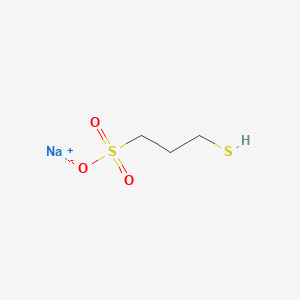
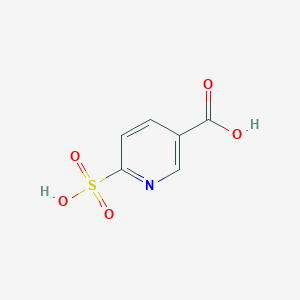
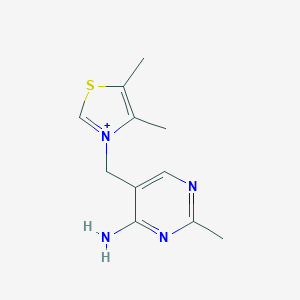
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)
